molecular formula C22H28N2O B4763455 N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea

N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea

Cat. No. B4763455
M. Wt: 336.5 g/mol
InChI Key: JKSLELUKXRGDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as BI-D, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that could be useful in a variety of research fields.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea involves its inhibition of DAT. DAT is responsible for the reuptake of dopamine into presynaptic neurons, and its inhibition by N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea leads to increased dopamine levels in the synaptic cleft. This increased dopamine signaling can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to have several biochemical and physiological effects. In addition to its inhibition of DAT, N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to increase extracellular levels of dopamine, norepinephrine, and serotonin. This increased neurotransmitter signaling can have effects on mood, motivation, and cognition. N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has also been found to have some effects on heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments is its potency and selectivity for DAT inhibition. This allows for precise control over dopamine signaling in neuronal systems. However, one limitation of using N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over long periods of time.

Future Directions

There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea. One potential direction is the study of its effects on other neurotransmitter systems, such as glutamate and GABA. Another potential direction is the development of more stable analogs of N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea that could be used in long-term experiments. Additionally, N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea could be studied in animal models of neurological and psychiatric disorders to better understand its potential therapeutic applications.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been studied for its potential applications in several scientific research fields. In neuroscience, N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been found to be a potent and selective inhibitor of the dopamine transporter (DAT). This inhibition of DAT could be useful in studying the role of dopamine in various neurological disorders. N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has also been studied in cancer research, where it has been found to inhibit the growth of several types of cancer cells.

properties

IUPAC Name

1-[1-(4-tert-butylphenyl)ethyl]-3-(2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-15(16-8-11-19(12-9-16)22(2,3)4)23-21(25)24-20-13-10-17-6-5-7-18(17)14-20/h8-15H,5-7H2,1-4H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSLELUKXRGDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-tert-butylphenyl)ethyl]-3-(2,3-dihydro-1H-inden-5-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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